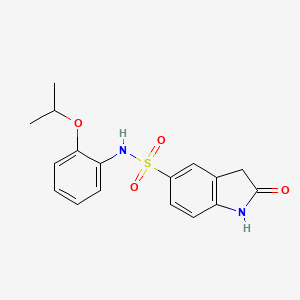
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that has been shown to have anti-inflammatory, wound healing, and angiogenic properties.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood, but it is believed to act on the extracellular matrix and growth factors to promote tissue repair and regeneration. This compound has also been shown to modulate the expression of genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including promoting angiogenesis, reducing inflammation, and promoting wound healing. This compound has also been shown to protect against gastric ulcers and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in lab experiments is its stability, which allows for easy storage and handling. However, one limitation is the cost of synthesis, which can be expensive.
Direcciones Futuras
There are several potential future directions for research on 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential use in the treatment of bone fractures and osteoporosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.
Métodos De Síntesis
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. This compound has been shown to promote angiogenesis and wound healing, and to have anti-inflammatory effects.
Propiedades
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-12-11-22-15-18(14-19(22)23)20(24)21-9-7-17(8-10-21)13-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRRNJGUDURPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)


![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)



![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)


